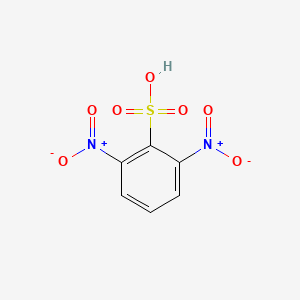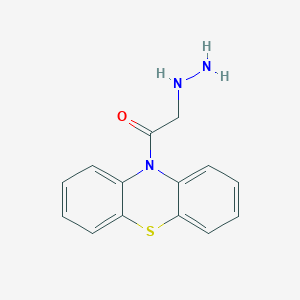![molecular formula C10H16O B14629987 [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde CAS No. 56270-99-6](/img/structure/B14629987.png)
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl or aryl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be achieved through several methods. One common method involves the oxidation of primary alcohols. For instance, the oxidation of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]methanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of aldehydes often involves the hydroformylation of alkenesThis method can be adapted for the production of this compound by using the appropriate starting materials and reaction conditions .
化学反応の分析
Types of Reactions
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde undergoes various chemical reactions, including:
Addition Reactions: The carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, forming secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane
Reduction: NaBH₄, LiAlH₄
Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Addition: Secondary or tertiary alcohols
科学的研究の応用
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as its antimicrobial effects, which are thought to result from the disruption of microbial cell membranes and proteins .
類似化合物との比較
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be compared with other similar compounds, such as:
α-Campholenic aldehyde: Similar structure but different stereochemistry.
α-Campholenal: Another name for the same compound.
γ-Campholene aldehyde: A positional isomer with different properties.
These compounds share similar chemical properties due to the presence of the aldehyde group but differ in their biological activities and applications.
特性
CAS番号 |
56270-99-6 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |
InChIキー |
DHLICSPYERWBQX-VIFPVBQESA-N |
異性体SMILES |
CC1=CC([C@H](C1)CC=O)(C)C |
正規SMILES |
CC1=CC(C(C1)CC=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


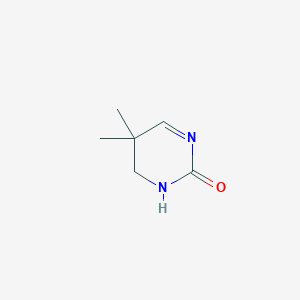

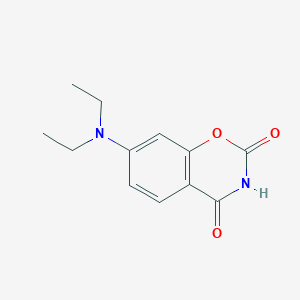
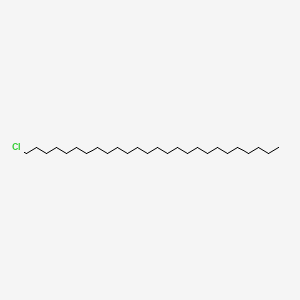
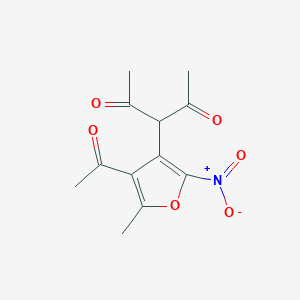

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

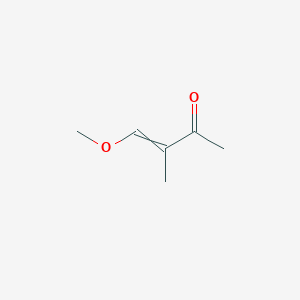
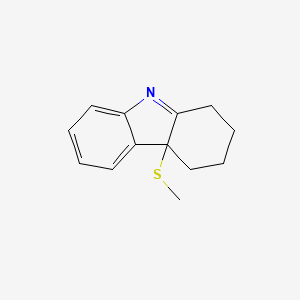
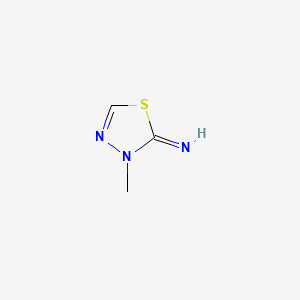
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
